molecular formula C10H7ClIN B2743667 4-Chloro-3-iodo-2-methylquinoline CAS No. 1033931-93-9

4-Chloro-3-iodo-2-methylquinoline

Cat. No. B2743667
CAS RN: 1033931-93-9
M. Wt: 303.53
InChI Key: RAXQMBUWHAGUBH-UHFFFAOYSA-N
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Description

4-Chloro-3-iodo-2-methylquinoline is a chemical compound with the molecular formula C10H7ClIN . It is a type of quinoline, which is a nitrogen-containing heterocyclic compound .


Synthesis Analysis

Quinoline and its derivatives can be synthesized using various methods. Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of 4-Chloro-3-iodo-2-methylquinoline consists of a benzene ring fused with a pyridine moiety, characteristic of quinolines . The presence of chlorine, iodine, and a methyl group at the 4th, 3rd, and 2nd positions respectively, distinguishes this compound .


Chemical Reactions Analysis

Quinoline derivatives exhibit a wide range of chemical reactions, largely dependent on the substitution on the heterocyclic pyridine ring . The presence of chlorine, iodine, and a methyl group in 4-Chloro-3-iodo-2-methylquinoline could potentially influence its reactivity and the types of chemical reactions it can undergo.


Physical And Chemical Properties Analysis

4-Chloro-3-iodo-2-methylquinoline has a molecular weight of 303.525 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the retrieved papers.

Scientific Research Applications

Structural Analysis for Drug Development

4-Chloro-3-iodo-2-methylquinoline has been studied in the context of structural analysis for drug development. For instance, Rizvi et al. (2008) examined molecules derived from chloro-methylquinolines, which are structurally similar to 4-Chloro-3-iodo-2-methylquinoline. These compounds adopt slightly twisted conformations and lack classical hydrogen bonds, which is insightful for understanding molecular structures in drug development (Rizvi et al., 2008).

Synthesis of Novel Quinoline Derivatives

Research on 4-Chloro-3-iodo-2-methylquinoline also extends to the synthesis of novel quinoline derivatives. A study by Murugavel et al. (2018) on structurally novel compounds, such as 4-chloro-6-methylquinoline-2(1H)-one, explores this aspect. They used experimental and computational methods to examine structural, spectroscopic, and antimicrobial activities of these derivatives (Murugavel et al., 2018).

Antimicrobial Activity Research

The antimicrobial activity of quinoline derivatives is another area of interest. Bawa et al. (2009) synthesized a series of 2-chloro-6-methylquinoline hydrazones, closely related to 4-Chloro-3-iodo-2-methylquinoline, and evaluated their antimicrobial activity. This research contributes to understanding the potential of quinoline derivatives in treating bacterial infections (Bawa et al., 2009).

Halogenation Reactions in Synthesis

The study of halogenation reactions, such as chlorination and iodination of quinolines, is relevant to understanding the chemical properties and potential applications of 4-Chloro-3-iodo-2-methylquinoline. For instance, Tochilkin et al. (1983) investigated the aromatic chlorination and iodination of methylquinolines, which provides insights into the reactivity and synthesis pathways for similar compounds (Tochilkin et al., 1983).

Safety and Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory system toxicity . It is recommended to avoid ingestion and inhalation, avoid dust formation, and avoid contact with eyes, skin, or clothing .

Future Directions

Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, with potential biological and pharmaceutical activities . Future research could focus on synthesizing new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity . The development of efficient synthesis methods that reduce reaction time and increase yield, while fulfilling green chemistry principles, could also be a future direction .

properties

IUPAC Name

4-chloro-3-iodo-2-methylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClIN/c1-6-10(12)9(11)7-4-2-3-5-8(7)13-6/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAXQMBUWHAGUBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClIN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-iodo-2-methylquinoline

CAS RN

1033931-93-9
Record name 4-chloro-3-iodo-2-methylquinoline
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